4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline
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Overview
Description
4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline is an organic compound with the chemical formula C20H28N2. It is a derivative of aniline, characterized by the presence of amino and alkyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to maintain reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline
- 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-butylaniline
- 4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-ethyl-aniline
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93859-41-7 |
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Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)methyl]-2-propan-2-yl-6-propylaniline |
InChI |
InChI=1S/C20H28N2/c1-5-6-17-11-16(12-18(13(2)3)20(17)22)10-15-7-8-19(21)14(4)9-15/h7-9,11-13H,5-6,10,21-22H2,1-4H3 |
InChI Key |
UUWZLRCYGVPTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)C)C(C)C)N |
Origin of Product |
United States |
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